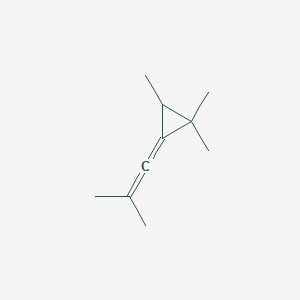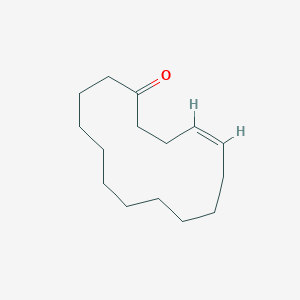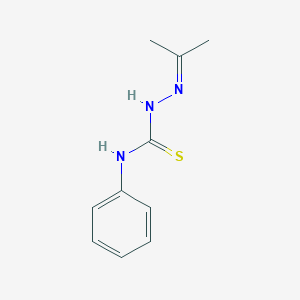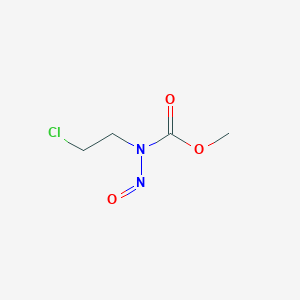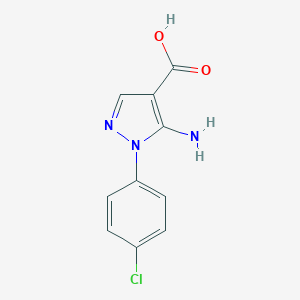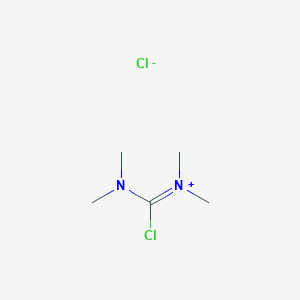
4-(ピペリジン-1-イル)ベンズアルデヒド
概要
説明
4-(Piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO It consists of a benzaldehyde moiety substituted with a piperidine ring at the para position
科学的研究の応用
4-(Piperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
作用機序
Target of Action
It has been used as a reactant for the synthesis of various compounds with diverse biological activities, such as anti-inflammatory agents, antibacterial agents, growth inhibitors against huvec and some cancer cell lines, and nr2b selective nmda receptor antagonists . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, it has been used in the synthesis of Schiff bases , which are known to interact with various biological targets through mechanisms such as chelation, hydrogen bonding, and π-π stacking .
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific derivative synthesized .
Pharmacokinetics
Its chemical properties such as melting point (61-64 °c), boiling point (3443±250 °C predicted), and density (1091±006 g/cm3 predicted) have been reported . These properties can influence its pharmacokinetic behavior.
Result of Action
Compounds synthesized using it as a reactant have shown various biological activities, suggesting that it may have potential therapeutic effects depending on the specific derivative synthesized .
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that factors such as temperature, light, and oxygen exposure may affect its stability.
準備方法
Synthetic Routes and Reaction Conditions: 4-(Piperidin-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a base such as sodium tert-butoxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like toluene or dimethylformamide .
Industrial Production Methods: In an industrial setting, the synthesis of 4-(Piperidin-1-yl)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the coupling reaction between 4-bromobenzaldehyde and piperidine .
化学反応の分析
Types of Reactions: 4-(Piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 4-(Piperidin-1-yl)benzoic acid.
Reduction: 4-(Piperidin-1-yl)benzyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of 4-(Piperidin-1-yl)benzaldehyde.
類似化合物との比較
- 4-(Morpholin-4-yl)benzaldehyde
- 4-(Pyrrolidin-1-yl)benzaldehyde
- 4-(Diphenylamino)benzaldehyde
- 4-(1H-Imidazol-1-yl)benzaldehyde
Comparison: 4-(Piperidin-1-yl)benzaldehyde is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
特性
IUPAC Name |
4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVPSVCFVQUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303081 | |
| Record name | 4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10338-57-5 | |
| Record name | 10338-57-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Piperidinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-(Piperidin-1-yl)benzaldehyde in the context of the provided research papers?
A1: 4-(Piperidin-1-yl)benzaldehyde serves as a crucial building block in synthesizing chalcone derivatives. [, ] These chalcones exhibit a range of biological activities, including antimicrobial and anticonvulsant properties. [, ]
Q2: Can you describe the general reaction mechanism for synthesizing chalcones using 4-(Piperidin-1-yl)benzaldehyde?
A2: Chalcone synthesis using 4-(Piperidin-1-yl)benzaldehyde generally employs a Claisen-Schmidt condensation reaction. This reaction involves the condensation of the aldehyde group of 4-(Piperidin-1-yl)benzaldehyde with the α-carbon of a suitable ketone, typically in the presence of a base. [, ]
Q3: How does the structure of the synthesized chalcones relate to their biological activity, particularly antimicrobial activity?
A3: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it does highlight that a chalcone incorporating both an isoquinoline moiety and the 4-(Piperidin-1-yl)benzaldehyde scaffold (specifically, compound 6Aa in []) demonstrated potent antimicrobial activity against Escherichia coli. This suggests that both structural features may contribute to the observed activity. []
Q4: Were any computational studies performed to understand the interaction of these chalcones with their biological targets?
A5: Yes, molecular docking studies were conducted on chalcone 6Aa (from []) using MOE software. These studies aimed to understand its interaction with the thymidine phosphorylase enzyme (PDB ID: 4EAD), a potential target for its antimicrobial activity. The results indicated a strong binding affinity between 6Aa and the enzyme, suggesting a possible mechanism for its antimicrobial effects. []
Q5: What analytical techniques were used to characterize the synthesized chalcones?
A6: The synthesized chalcones were characterized using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. [, ] These techniques provided information about the functional groups, structure, and molecular weight of the compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
